molecular formula C14H22N2O4S B6004888 N-{5-[(sec-butylamino)sulfonyl]-2-methoxyphenyl}propanamide

N-{5-[(sec-butylamino)sulfonyl]-2-methoxyphenyl}propanamide

Cat. No. B6004888
M. Wt: 314.40 g/mol
InChI Key: OSEWJLODNLIFLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{5-[(sec-butylamino)sulfonyl]-2-methoxyphenyl}propanamide, also known as BAY 41-2272, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sGC (soluble guanylate cyclase) stimulators and has been found to have a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-{5-[(sec-butylamino)sulfonyl]-2-methoxyphenyl}propanamide involves the activation of sGC, which is a heme-containing enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. This compound binds to the heme group of sGC and enhances its sensitivity to nitric oxide (NO), which is a potent activator of sGC. The increased production of cGMP leads to the relaxation of smooth muscle cells and the dilation of blood vessels, resulting in improved blood flow and reduced vascular resistance.
Biochemical and Physiological Effects:
N-{5-[(sec-butylamino)sulfonyl]-2-methoxyphenyl}propanamide has been shown to have a range of biochemical and physiological effects, including vasodilation, anti-inflammatory activity, and anti-proliferative effects. This compound has also been found to improve endothelial function, reduce oxidative stress, and inhibit platelet aggregation.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-{5-[(sec-butylamino)sulfonyl]-2-methoxyphenyl}propanamide is its ability to selectively stimulate sGC without affecting other signaling pathways. This compound has also been found to have good oral bioavailability and pharmacokinetic properties, making it a promising candidate for therapeutic development. However, one of the limitations of this compound is its potential for off-target effects, which may limit its clinical use.

Future Directions

There are several future directions for the research on N-{5-[(sec-butylamino)sulfonyl]-2-methoxyphenyl}propanamide. One of the key areas of focus is the development of more potent and selective sGC stimulators that can be used for the treatment of various diseases. Another area of research is the investigation of the potential synergistic effects of sGC stimulators with other drugs, such as phosphodiesterase inhibitors. Additionally, the role of sGC signaling in various physiological and pathological processes is an area of active research.

Synthesis Methods

The synthesis of N-{5-[(sec-butylamino)sulfonyl]-2-methoxyphenyl}propanamide involves a multi-step process that includes the reaction of 2-methoxy-5-nitrobenzenesulfonamide with sec-butylamine, followed by the reduction of the nitro group and the protection of the amine group. The final step involves the reaction of the protected amine with 3-(4-methoxyphenyl)propionic acid chloride to yield the desired compound.

Scientific Research Applications

N-{5-[(sec-butylamino)sulfonyl]-2-methoxyphenyl}propanamide has been extensively studied for its potential therapeutic applications in various diseases, including pulmonary hypertension, erectile dysfunction, and heart failure. This compound has been found to stimulate the production of cyclic guanosine monophosphate (cGMP), which is a key signaling molecule involved in the regulation of vascular tone, smooth muscle relaxation, and platelet aggregation.

properties

IUPAC Name

N-[5-(butan-2-ylsulfamoyl)-2-methoxyphenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4S/c1-5-10(3)16-21(18,19)11-7-8-13(20-4)12(9-11)15-14(17)6-2/h7-10,16H,5-6H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSEWJLODNLIFLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NS(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(butan-2-ylsulfamoyl)-2-methoxyphenyl]propanamide

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